molecular formula C9H17NO B8703323 (+/-)-2-Methyl-4-oxo-1-propyl piperidine

(+/-)-2-Methyl-4-oxo-1-propyl piperidine

Katalognummer: B8703323
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: ICDIGLKXMIDVPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+/-)-2-Methyl-4-oxo-1-propyl piperidine is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Piperidine derivatives are recognized for their diverse pharmacological properties. The specific compound has been investigated for several therapeutic effects:

  • Anti-Cancer Activity : Research indicates that piperidine derivatives can inhibit the growth of cancer cells. For instance, studies on related compounds have demonstrated their efficacy against hematological cancers by promoting apoptosis through the upregulation of genes like p53 and Bax .
  • Neurological Effects : Piperidine compounds are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's. They may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .
  • Antimicrobial Properties : The compound has shown significant antibacterial activity against various Gram-positive bacteria, indicating its potential use in treating bacterial infections .
  • Metabolic Disorders : Compounds similar to (+/-)-2-Methyl-4-oxo-1-propyl piperidine are being studied for their role in managing obesity and diabetes through mechanisms that enhance glucose tolerance and decrease insulin resistance .

Case Study 1: Anti-Cancer Efficacy

A study synthesized several piperidine derivatives to evaluate their anti-cancer properties. Compounds demonstrated significant inhibition of cancer cell proliferation and increased expression of apoptosis-related genes. Molecular docking studies confirmed the binding affinity of these compounds to key targets involved in cancer progression .

Case Study 2: Neuroprotective Effects

In a model simulating neurodegeneration, similar piperidine compounds were tested for their ability to mitigate oxidative stress. Results indicated that these compounds effectively reduced markers of inflammation and oxidative damage, suggesting therapeutic potential for conditions like Alzheimer's disease .

Case Study 3: Antimicrobial Activity

In vitro testing revealed that this compound exhibited a minimum inhibitory concentration against Staphylococcus aureus, supporting its potential as an antimicrobial agent .

Analyse Chemischer Reaktionen

Acid-Mediated Cyclization and Self-Catalysis

The 4-oxo group participates in cyclization reactions under acidic conditions. For example, in a study involving acetoacetamide derivatives, heating with p-toluenesulfonic acid (p-TsOH) at 60°C led to dimerization via a piperidine intermediate, followed by aromatization to form pyridone derivatives . The reaction mechanism (Scheme 1) involves:

  • Enolization of the 4-oxo group.

  • Nucleophilic attack on a second molecule, forming a dimer.

  • Intramolecular cyclization to generate a piperidine intermediate.

  • Dehydration and aromatization to yield pyridones.

Notably, the pyridone product acts as a self-catalyst, accelerating the reaction via acid catalysis (pKa ~17.0 in DMSO) . Similar behavior is expected for (±)-2-methyl-4-oxo-1-propylpiperidine due to its structural similarity.

Reaction Conditions Product Yield Reference
p-TsOH, 60°C, 12 hPyridone derivatives58%
Self-catalyzed, 90°C, 1 weekAccelerated dimerization85%

Stereoselective Transformations

The trans/cis isomerization of 4-oxopiperidines is influenced by reaction time and acid concentration. In a study on 2,6-dialkyl-4-oxopiperidines, short reaction times (2 h) favored kinetic 2,6-trans products, while prolonged exposure led to thermodynamically stable 2,6-cis isomers via retro-conjugate addition . For (±)-2-methyl-4-oxo-1-propylpiperidine, similar stereochemical outcomes are anticipated in reactions involving nucleophilic additions or rearrangements.

Key Findings:

  • Trans-selectivity : Achieved using anhydrous acidic conditions (e.g., HCl in dioxane) .

  • Cis-isomer dominance : Observed under aqueous acidic conditions over extended periods .

Reduction of the 4-Oxo Group

The ketone at position 4 is reducible to a hydroxyl group. Catalytic hydrogenation (H₂/Pd-C) or borohydride reagents (NaBH₄) convert the 4-oxo group to a secondary alcohol. For example:

(±)-2-Methyl-4-oxo-1-propylpiperidineNaBH4(±)-2-Methyl-4-hydroxy-1-propylpiperidine\text{(±)-2-Methyl-4-oxo-1-propylpiperidine} \xrightarrow{\text{NaBH}_4} \text{(±)-2-Methyl-4-hydroxy-1-propylpiperidine}

This reaction is critical for synthesizing bioactive piperidine alcohols, which are intermediates in alkaloid synthesis .

Intramolecular Aza-Michael Reactions

The secondary amine participates in intramolecular aza-Michael additions, forming fused piperidine systems. Organocatalysts (e.g., quinoline derivatives) enhance enantioselectivity . For (±)-2-methyl-4-oxo-1-propylpiperidine, this reactivity could enable the synthesis of tricyclic alkaloid analogs.

Example Pathway:

  • Activation of α,β-unsaturated carbonyl compounds.

  • Nucleophilic attack by the piperidine nitrogen.

  • Cyclization to form 6-membered rings.

Catalyst Yield Trans/Cis Ratio
Quinoline/TFA73–88%90:10
NHC-Cu(I)/ZrCl₄85%95:5

Aza-Prins Cyclization

In the presence of aldehydes and Lewis acids (e.g., ZrCl₄), the 4-oxo group facilitates aza-Prins cyclization, forming spiro-piperidines or quinolizidine alkaloids . This method was used to synthesize (+)-myrtine and (−)-solenopsin A from 4-oxopiperidine precursors .

Reaction Scheme:

(±)-2-Methyl-4-oxo-1-propylpiperidine+RCHOZrCl4Spiro-piperidine derivatives\text{(±)-2-Methyl-4-oxo-1-propylpiperidine} + \text{RCHO} \xrightarrow{\text{ZrCl}_4} \text{Spiro-piperidine derivatives}

Functionalization at Nitrogen

The propyl group on nitrogen can undergo further alkylation or acylation. For instance, benzyl chloroformate introduces a carbamate protecting group, enabling selective modifications at other positions .

Retro-Conjugate Addition

Under acidic conditions, the 4-oxo group participates in retro-conjugate addition, leading to ring-opening or isomerization. This is critical for interconverting trans/cis diastereomers .

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

2-methyl-1-propylpiperidin-4-one

InChI

InChI=1S/C9H17NO/c1-3-5-10-6-4-9(11)7-8(10)2/h8H,3-7H2,1-2H3

InChI-Schlüssel

ICDIGLKXMIDVPW-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCC(=O)CC1C

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of 6.5 g of predominantly (±)-trans-5-carbomethoxy-2-methyl-4-oxo-1-propyl piperidine and 30 mL of 20% hydrochloric acid was heated to reflux for 2 h. The solution was cooled in an ice bath, basified by addition of NaOH pellets until the pH was 9-10 and extracted with 5×100 mL of chloroform. The combined organic extracts were dried over MgSO4 and concentrated under reduced pressure. After azeotropic dying with toluene there was obtained 5.6 g of predominantly (±)-2-methyl-4-oxo-1-propyl piperidine as an amber oil: TLC (EtOAc); 1H NMR (400 MHz, CDCl3) 3.1 (m, 1H), 2.9 (m, 1H), 2.8-2.6 (complex m, 3H), 2.5 (m, 4H), 1.5 (m, 2H), 1.15 (d, 3H), 0.9 (t, 3H).
Name
(±)-trans-5-carbomethoxy-2-methyl-4-oxo-1-propyl piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.